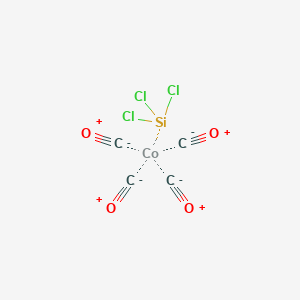
Fluo-3 (sodium salt)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fluo-3 is a fluorescent calcium indicator commonly used in flow cytometry and cell-based experiments to detect changes in intracellular calcium levels. Its absorption maximum at 506 nm makes it compatible with excitation at 488 nm by argon-ion laser sources. Fluo-3 provides intense fluorescence upon binding calcium, detected at a maximum emission at 526 nm which can be monitored by FL1 (green, 525 nm band pass) sensors in flow cytometry.
科学的研究の応用
Calcium Imaging in Cardiac Physiology
Fluo-3, along with its variants Fluo-2MA and Fluo-4, is used in studying calcium physiology in cardiac cells. Its properties are significantly altered within cells compared to aqueous solutions. Research has shown that different Fluo variants differ in cellular loading, subcellular compartmentalization, and intracellular calcium affinity, making the choice of indicator crucial in experimental design (Hagen, Boyman, Kao, & Lederer, 2011).
Development of Solid-Polymer Electrolytes for Batteries
Fluo-3 sodium salt is part of the research in developing novel sodium salts for use in sodium-ion battery applications. The introduction of these new salts shows potential in improving ionic conductivities and thermal stability for solid-polymer electrolytes, which is essential for advancing battery technologies (Bitner-Michalska et al., 2017).
Capillary Electrophoresis in Analytical Chemistry
Fluo-3 sodium salt has been utilized in capillary zone electrophoresis for the simultaneous analysis of inorganic and polycharged organic anions. Its usage demonstrates the potential for advancing the methodologies in the field of analytical chemistry (Desbène, Morin, & Desbène, 1998).
Temperature-Induced Labeling in Cell Studies
In cell biology research, Fluo-3 has been used to study calcium dynamics in cells. Temperature-induced labeling of Fluo-3 AM can lead to brighter nuclear labeling in adherent cells, which provides valuable insights for studying intracellular processes (Meng et al., 2014).
Battery Electrode Materials Research
Research on sodium fluoroperovskites for sodium batteries has included Fluo-3. The use of sodium salts like Fluo-3 is crucial in studying and improving the electrochemical properties of electrode materials, which is important for the development of efficient and sustainable energy storage solutions (Gocheva et al., 2009).
Cytosolic Calcium Pulse Detection in Biomedical Research
Fluo-3 is essential in biomedical research for detecting cytosolic calcium pulses, offering insights into cellular responses to various stimuli. This application is crucial for understanding cellular signaling pathways and can have implications in drug discovery and disease research (Kao, Harootunian, & Tsien, 1989).
Synthesis of Sodium Salts for Battery Applications
In the field of materials science, Fluo-3 sodium salt contributes to the synthesis of sodium salts for battery applications. This research is pivotal in creating more efficient and cost-effective energy storage systems (Plewa-Marczewska et al., 2014).
Chemical and Physiological Characterization in Biochemistry
Fluo-3 is characterized for its applications in quantifying cellular calcium concentrations, with studies focusing on its absorption, fluorescence, and response to varying calcium levels. This characterization is fundamental in many biochemistry and cell biology studies (Gee et al., 2000).
特性
分子式 |
C36H25Cl2N2O13 · 5Na |
|---|---|
分子量 |
879.4 |
InChI |
InChI=1S/C36H30Cl2N2O13.5Na/c1-18-2-4-24(39(14-32(43)44)15-33(45)46)30(8-18)51-6-7-52-31-9-19(3-5-25(31)40(16-34(47)48)17-35(49)50)36-20-10-22(37)26(41)12-28(20)53-29-13-27(42)23(38)11-21(29)36;;;;;/h2-5,8-13,41H,6-7,14-17H2,1H3,(H,43,44)(H,45,46)(H, |
InChIキー |
QWVYPFKPTIDBTE-UHFFFAOYSA-I |
SMILES |
O=C1C(Cl)=CC(C(O2)=C1)=C(C3=CC=C(N(CC([O-])=O)CC([O-])=O)C(OCCOC4=C(N(CC([O-])=O)CC([O-])=O)C=CC(C)=C4)=C3)C5=C2C=C([O-])C(Cl)=C5.[Na+].[Na+].[Na+].[Na+].[Na+] |
同義語 |
N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-oxido-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]-4-methylphenyl]-N-(azanediyl)-diacetate, pentasodium salt |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![[(1S,2R,3R,4R,5S,6S,8R,10R,13R,14R,16S,17S,18R)-8,14-diacetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B1164480.png)

